molecular formula C16H17N3O2S2 B2574828 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 2034341-16-5

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No. B2574828
CAS RN: 2034341-16-5
M. Wt: 347.45
InChI Key: HKHMYWIHXCSUFE-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide, also known as PTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PTB is a member of the sulfonamide family of drugs and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Anticancer Properties

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide and its derivatives have been extensively studied for their potential anticancer properties. For instance, a derivative of this compound exhibited anti-inflammatory and analgesic activities and showed potential as a therapeutic agent without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib (Ş. Küçükgüzel et al., 2013). Another study revealed promising anticancer activities against hepatocellular carcinoma cell lines for certain compounds containing the thiophene moiety (S. M. Gomha et al., 2016).

Antimicrobial Activity

These compounds have also been explored for their antimicrobial efficacy. A study focusing on pyrazoline and pyrazole derivatives, including benzenesulfonamide moieties, found that some of these compounds exhibited significant antibacterial and antifungal activities (S. Y. Hassan, 2013).

Biochemical Applications

In biochemical applications, derivatives of this compound were used to develop a fluorescent probe for recognizing and detecting glutathione among biological thiols, demonstrating its utility in biochemical and clinical diagnostics (Sheng-Qing Wang et al., 2013).

Molecular Docking and Drug Design

The compound has been a subject of molecular docking studies for potential drug development. For instance, a derivative was synthesized and analyzed through molecular docking as an anti-breast cancer agent, showing potential for further development in cancer therapeutics (Eka Marisa Putri et al., 2021).

properties

IUPAC Name

3-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-13-4-2-5-15(10-13)23(20,21)18-11-16(14-6-9-22-12-14)19-8-3-7-17-19/h2-10,12,16,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHMYWIHXCSUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide

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